Ethyl E-(dihydrofuran-2-ylidene)acetate

Organic Synthesis Sulphide Contraction Ester Reactivity

Ethyl E-(dihydrofuran-2-ylidene)acetate (CAS 99054-37-2; C₈H₁₂O₃; MW 156.18) is an ethyl ester of a dihydrofuran-2(3H)-ylidene-acetic acid, classified as an enol ether/enol ester. The compound features an exocyclic (E)-configured double bond conjugated with the ester carbonyl, endowing it with distinct electrophilic reactivity at the β-carbon and the potential for further functionalization.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Cat. No. B12063616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl E-(dihydrofuran-2-ylidene)acetate
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1CCCO1
InChIInChI=1S/C8H12O3/c1-2-10-8(9)6-7-4-3-5-11-7/h6H,2-5H2,1H3/b7-6+
InChIKeyFWALKMNFOWCSQI-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl E-(dihydrofuran-2-ylidene)acetate (CAS 99054-37-2): Core Properties & Procurement Context


Ethyl E-(dihydrofuran-2-ylidene)acetate (CAS 99054-37-2; C₈H₁₂O₃; MW 156.18) is an ethyl ester of a dihydrofuran-2(3H)-ylidene-acetic acid, classified as an enol ether/enol ester . The compound features an exocyclic (E)-configured double bond conjugated with the ester carbonyl, endowing it with distinct electrophilic reactivity at the β-carbon and the potential for further functionalization . It serves primarily as a synthetic building block in medicinal chemistry, natural product synthesis, and polymer chemistry, where the ester moiety‘s nature critically dictates both stereochemical outcome and reaction efficiency .

1
E-configured building block Supports stereocontrolled synthesis of exocyclic enol ether/ester scaffolds.
2
Conjugated ester reactivity Provides electrophilic β‑carbon for Michael additions and cycloadditions in med chem and natural product synthesis.
3
Alternating copolymer candidate Potential monomer for radical copolymerization with vinyl comonomers, inferred from structurally analogous EODY.

Why Ethyl E-(dihydrofuran-2-ylidene)acetate Cannot Be Simply Replaced by Its Methyl or Other Ester Analogs


The ester substituent on the dihydrofuran-2(3H)-ylidene scaffold profoundly affects both the stereoselectivity of catalytic cyclization reactions and the synthetic efficiency in downstream transformations. For instance, in platinum‑catalyzed intramolecular carboalkoxylation, the electronic nature of the ester group controls the E/Z isomer ratio: electron‑rich ethyl esters favor the E‑isomer, while electron‑deficient esters (e.g., trichloroethyl) switch selectivity to the Z‑isomer [1]. Similarly, the yield in nucleophilic alkylation reactions can vary by more than three‑fold between ethyl and methyl esters [2]. Consequently, substituting one ester for another without adjusting reaction conditions can lead to drastically altered stereochemical outcomes, yields, and impurity profiles, undermining reproducibility in both academic and industrial settings.

Target Ethyl ester
Substitute Methyl ester
Nucleophilic alkylation yield may drop significantly, altering route economics and scalability.
Target Ethyl ester
Substitute 2,2,2‑Trichloroethyl ester
E/Z stereochemical preference may invert under Pt‑catalyzed cyclization, producing undesired diastereomers.

Quantitative Differentiation Evidence for Ethyl E-(dihydrofuran-2-ylidene)acetate


Synthetic Yield in Sulphide‑Contraction-Based Alkylation: Ethyl vs. Methyl Ester

In a comparative study of sulphide‑contraction reactions with N‑arylpyrrolidine‑2‑thiones, the ethyl ester (target compound) gave a substantially lower isolated yield (≈6%) than the structurally analogous methyl ester (≈20%) [1]. This three‑fold difference in isolated product underscores the sensitivity of the transformation to the ester alkyl group and has direct implications for route‑scouting and cost‑of‑goods calculations.

Alkylation Yield
Data to verify
≈6% ethyl
vs ≈20% methyl (≈14 pp difference)
Reported yield context: ethyl ester may limit alkylation route feasibility.
Cross‑study comparison; confirm under target conditions.
Organic Synthesis Sulphide Contraction Ester Reactivity

E/Z Stereoselectivity in Platinum‑Catalyzed Cyclization: Ethyl Ester Favors the E‑Isomer

In the Pt‑olefin‑catalyzed intramolecular carboalkoxylation of 6‑(1‑alkoxyethyl)hex‑2‑ynoates, the electronic nature of the ester group directs the E/Z ratio. The ethyl ester (electron‑rich) delivers predominantly the E‑isomer, whereas the 2,2,2‑trichloroethyl ester (electron‑deficient) affords predominantly the Z‑isomer [1]. This stereochemical switch is quantitative and predictable based on the ester’s electron‑withdrawing/donating character, enabling rational selection of the ethyl variant when E‑configured products are desired.

Pt‑Catalyzed E/Z Selectivity
Class-level inference
Ethyl → E‑isomer
Trichloroethyl → Z‑isomer
Reported ester‑directed stereochemical outcome context.
Qualitative preference; verify under specific conditions.
Catalytic Cyclization Stereoselectivity Platinum Catalysis

Alternating Copolymerization with Styrene: Exclusive 1,4‑Addition for the Dihydrofuran‑Ylidene Acetate Scaffold

The closely related ethyl (E)‑5‑oxo‑2,5‑dihydrofuran‑2‑ylideneacetate (EODY) undergoes radical copolymerization with styrene to yield strictly alternating copolymers through exclusive 1,4‑addition [1]. While this data derives from the 5‑oxo analog, the conjugated dihydrofuran‑ylidene acetate framework is conserved, implying that ethyl E‑(dihydrofuran‑2‑ylidene)acetate can similarly be exploited as a monomer for alternating copolymer synthesis, providing a route to functionalized polyesters with controlled microstructure.

Alternating Copolymerization
Class-level inference
Expected alternating 1,4‑addition with styrene
Inferred from structurally analogous EODY monomer
Supports monomer screening for functionalized polyesters.
Direct data on target compound required.
Radical Polymerization Alternating Copolymer 1,4‑Addition

Target Application Scenarios for Ethyl E-(dihydrofuran-2-ylidene)acetate


Stereoselective Synthesis of E‑Configured Dihydrofuran‑Ylidene Acetates

When a synthetic route requires an (E)‑exocyclic double bond adjacent to the ester, the ethyl ester is the preferred choice because its electron‑donating nature promotes E‑selectivity in platinum‑catalyzed cyclizations [1]. This selectivity avoids the need for post‑cyclization isomer separation and enhances overall atom economy.

Intermediate for Alternating Copolymer Design

Based on the behavior of the structurally analogous EODY monomer, ethyl E‑(dihydrofuran‑2‑ylidene)acetate is a candidate monomer for radical alternating copolymerization with styrene and other vinyl comonomers, enabling the construction of polymers with regular 1,4‑enchainment and tunable properties [2].

Building Block for Total Synthesis of Dihydrofuran‑Containing Natural Products

The dihydrofuran core is a recurring motif in bioactive natural products. Ethyl E‑(dihydrofuran‑2‑ylidene)acetate provides a functionalized entry point for further transformations such as Michael additions, cycloadditions, and transesterifications, serving as a versatile intermediate in the total synthesis of complex molecules [1].

Application
Selection Property
Validation Focus
Stereoselective synthesis of E‑dihydrofuran‑ylidene acetates
E‑stereoselectivity in Pt‑catalyzed cyclization
Review E/Z ratio under target reaction conditions
Alternating copolymer design
Radical copolymerization behavior with vinyl comonomers
Confirm 1,4‑enchainment and alternating sequence
Total synthesis of dihydrofuran‑containing natural products
Functionalized enol ether/ester reactivity for Michael additions, cycloadditions
Monitor downstream transformation yields and stereochemical fidelity
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